Ethyl 3-nitroacrylate Ethyl 3-nitroacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13867711
InChI: InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C=C[N+](=O)[O-]
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol

Ethyl 3-nitroacrylate

CAS No.:

Cat. No.: VC13867711

Molecular Formula: C5H7NO4

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-nitroacrylate -

Specification

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
IUPAC Name ethyl 3-nitroprop-2-enoate
Standard InChI InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3
Standard InChI Key HOTCCRPFEOUSLL-UHFFFAOYSA-N
SMILES CCOC(=O)C=C[N+](=O)[O-]
Canonical SMILES CCOC(=O)C=C[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Ethyl 3-nitroacrylate possesses a molecular weight of 145.11 g/mol and an IUPAC name of ethyl (E)-3-nitroprop-2-enoate . The compound typically exists as a pale yellow liquid at room temperature, with a density of 1.25 g/cm³ and a boiling point of 95–97°C at 15 mmHg. Its planar structure, confirmed by X-ray crystallography, reveals a conjugated system where the nitro group (-NO₂) and ester (-COOEt) functionalities are positioned trans to each other, stabilizing the molecule through resonance .

Key Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 6.85 (d, 1H, J = 12.5 Hz, CH=), 7.45 (d, 1H, J = 12.5 Hz, CH=) .

  • IR (neat): 1730 cm⁻¹ (C=O), 1550 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

  • UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition) .

Synthesis Methods

Nitroiodination of Ethyl Acrylate

A widely employed method involves the nitroiodination of ethyl acrylate using iodine (I₂) and nitrogen dioxide (N₂O₄), followed by dehydroiodination with triethylamine. This two-step process yields ethyl 3-nitroacrylate in 70–85% purity :

  • Nitroiodination:

    CH₂=CHCOOEt+I₂+N₂O₄CH₂(I)-CH(NO₂)COOEt\text{CH₂=CHCOOEt} + \text{I₂} + \text{N₂O₄} \rightarrow \text{CH₂(I)-CH(NO₂)COOEt}
  • Dehydroiodination:

    CH₂(I)-CH(NO₂)COOEtEt₃NCH₂=CH(NO₂)COOEt\text{CH₂(I)-CH(NO₂)COOEt} \xrightarrow{\text{Et₃N}} \text{CH₂=CH(NO₂)COOEt}

McMurry Modification

An alternative approach modifies the McMurry procedure, utilizing ethyl acrylate, N₂O₄, and Hunig’s base (N,N-diisopropylethylamine) in anhydrous ether. This method avoids halogenated intermediates, achieving yields of 75–90%.

Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nitroiodination 70–8595Scalability
McMurry Modification75–9098Halogen-free

Chemical Reactivity

Michael Addition Reactions

Ethyl 3-nitroacrylate acts as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and enolates. For example, its reaction with anilines forms β-nitro enamines via aza-Michael adducts, which are precursors to β²-amino acids :

CH₂=CH(NO₂)COOEt+ArNH₂ArNH-CH₂-CH(NO₂)COOEt\text{CH₂=CH(NO₂)COOEt} + \text{ArNH₂} \rightarrow \text{ArNH-CH₂-CH(NO₂)COOEt}

Asymmetric Organocatalysis

Recent studies demonstrate that chiral diaminomethylenemalononitrile (DMM) catalysts enable enantioselective conjugate additions of cyclic β-keto esters to ethyl 3-nitroacrylate, achieving >99% enantiomeric excess (ee) for anti-isomers . This breakthrough facilitates the synthesis of non-proteinogenic amino acids critical in peptidomimetics.

Diels-Alder Cycloadditions

The compound participates in [4+2] cycloadditions with dienes like cyclopentadiene, yielding oxanorbornene adducts. These intermediates are leveraged in natural product synthesis, such as hydroxylated cyclohexanecarboxylic acids.

Applications in Organic Synthesis

β-Amino Acid Derivatives

Reduction of the nitro group in ethyl 3-nitroacrylate derivatives produces β-amino esters, which are pivotal in β-peptide foldamers and β-lactam antibiotics . For instance, catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines without ester hydrolysis .

Heterocycle Construction

Reactions with Meldrum’s acid or cyclohexane-1,3-dione under basic conditions generate fused pyran and pyrrole derivatives, which exhibit antimicrobial and anticancer activities .

Comparison with Related Nitroacrylates

CompoundMolecular FormulaKey DifferenceApplication
Ethyl 2-methyl-3-nitroacrylateC₆H₉NO₄Methyl substitution enhances steric hindranceAsymmetric catalysis
Methyl 3-nitroacrylateC₄H₅NO₄Lower ester stabilityPolymer crosslinking

Recent Research Advances (2021–2025)

  • 2021: Kuritsyna et al. synthesized ethyl Z-3-halo-3-nitroacrylates via halogenation, enabling novel β-nitro enamine libraries .

  • 2023: Pelipko et al. optimized nitroiodination protocols for gram-scale production .

  • 2025: A diaminomethylenemalononitrile catalyst achieved >99% ee in β-keto ester additions, revolutionizing chiral amino acid synthesis .

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